Cas no 1805869-30-0 (Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate)

Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate
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- Inchi: 1S/C13H14BrClO3/c1-2-18-13(17)12-6-9(5-11(16)8-15)3-4-10(12)7-14/h3-4,6H,2,5,7-8H2,1H3
- InChI Key: KDFFTONFURYYSA-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1C(=O)OCC)CC(CCl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 296
- XLogP3: 2.9
- Topological Polar Surface Area: 43.4
Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014189-250mg |
Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate |
1805869-30-0 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
Alichem | A015014189-1g |
Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate |
1805869-30-0 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
Alichem | A015014189-500mg |
Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate |
1805869-30-0 | 97% | 500mg |
847.60 USD | 2021-06-21 |
Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate Related Literature
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Additional information on Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate
Professional Introduction to Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate (CAS No. 1805869-30-0)
Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate, with the CAS number 1805869-30-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, characterized by its complex aromatic structure and functional groups, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique chemical properties make it particularly valuable in the development of novel therapeutic agents targeting a range of diseases.
The molecular structure of Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate consists of a benzoate core substituted with a bromomethyl group at the 2-position and a 3-chloro-2-oxopropyl group at the 5-position. This arrangement imparts distinct reactivity and selectivity, making it an attractive building block for medicinal chemists. The presence of both bromomethyl and chloro-substituted functional groups allows for diverse chemical transformations, including nucleophilic substitution reactions, which are pivotal in constructing more complex molecular architectures.
In recent years, Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural features to develop novel inhibitors targeting enzymes involved in inflammatory and metabolic pathways. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors of cyclooxygenase (COX) enzymes, which are key players in the prostaglandin biosynthesis pathway. By modulating COX activity, these inhibitors can exhibit anti-inflammatory properties, making them promising candidates for treating conditions such as arthritis and inflammatory bowel disease.
Furthermore, the compound has been explored in the development of kinase inhibitors, which are critical in oncology research. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with cancer progression. Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate derivatives have been designed to selectively inhibit specific kinases by binding to their active sites. Preliminary studies have shown that certain analogs exhibit potent inhibitory activity against mutant forms of kinases implicated in cancers such as breast and colorectal cancer. This underscores the compound's potential as a scaffold for developing next-generation anticancer therapies.
The synthesis of Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate involves multi-step organic reactions that highlight the compound's synthetic versatility. The bromomethyl group at the 2-position can undergo reaction with nucleophiles such as amines or alcohols to form ether or amide linkages, respectively. Similarly, the chloro-substituted side chain can be further functionalized through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecule. These transformations provide chemists with a rich palette of tools to tailor the structure and properties of derived compounds for specific biological activities.
In addition to its pharmaceutical applications, Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate has found utility in materials science and agrochemical research. Its ability to undergo diverse chemical modifications makes it a valuable precursor for synthesizing polymers with tailored properties. For example, polymer chemists have utilized this compound to create biodegradable polymers with enhanced mechanical strength and thermal stability. These materials are particularly relevant in sustainable packaging and medical implants.
The agrochemical sector has also benefited from the use of Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate derivatives in developing novel pesticides and herbicides. By incorporating this compound into molecular frameworks designed to interact with biological targets in pests and weeds, researchers have been able to create more effective and environmentally friendly agrochemicals. Such innovations are crucial for addressing global food security challenges while minimizing ecological impact.
The growing interest in Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate is reflected in the increasing number of patents and scientific publications dedicated to its synthesis and applications. Academic researchers and industrial chemists alike continue to explore new ways to harness its potential for drug discovery, material science, and agricultural innovation. As our understanding of biological systems advances, it is likely that this compound will play an even greater role in developing next-generation solutions across multiple disciplines.
In conclusion, Ethyl 2-(bromomethyl)-5-(3-chloro-2-oxopropyl)benzoate (CAS No. 1805869-30-0) is a versatile organic compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical transformations that make it an indispensable tool for synthetic chemists working on drug development and material innovation. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving advancements across multiple scientific fields.
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